Cas no 1949815-97-7 (1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride)

1-メチル-4-(ピロリジン-3-イル)-1H-ピラゾール二塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、ピラゾール環とピロリジン環が結合したユニークな骨格を持ち、医薬品開発や創薬研究において高い有用性を示します。二塩酸塩の形態をとることで、高い水溶性と安定性を兼ね備えており、実験操作の容易性が際立ちます。特に、神経科学分野や受容体リガンド研究における生理活性化合物の合成前駆体としての応用が期待されています。分子内に含まれる窒素原子は、さらなる化学修飾の可能性を提供し、多様な誘導体合成への展開が可能です。

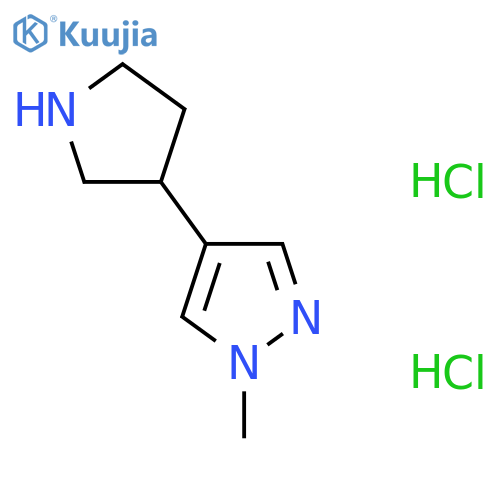

1949815-97-7 structure

商品名:1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

- 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

-

- インチ: 1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H

- InChIKey: QKXKKJXGUPAHOD-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.N1CCC(C2C=NN(C)C=2)C1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 137

- トポロジー分子極性表面積: 29.8

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1265442-2.5g |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

1949815-97-7 | 95% | 2.5g |

$1826.0 | 2023-07-07 | |

| Enamine | EN300-1265442-1.0g |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

1949815-97-7 | 95% | 1.0g |

$861.0 | 2023-07-07 | |

| Enamine | EN300-1265442-0.05g |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

1949815-97-7 | 95% | 0.05g |

$201.0 | 2023-07-07 | |

| Enamine | EN300-1265442-5.0g |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

1949815-97-7 | 95% | 5.0g |

$3624.0 | 2023-07-07 | |

| 1PlusChem | 1P021FGH-50mg |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |

1949815-97-7 | 95% | 50mg |

$302.00 | 2023-12-19 | |

| 1PlusChem | 1P021FGH-100mg |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |

1949815-97-7 | 95% | 100mg |

$418.00 | 2023-12-19 | |

| 1PlusChem | 1P021FGH-250mg |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |

1949815-97-7 | 95% | 250mg |

$589.00 | 2023-12-19 | |

| Aaron | AR021FOT-100mg |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |

1949815-97-7 | 95% | 100mg |

$435.00 | 2025-03-11 | |

| Enamine | EN300-1265442-2500mg |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride |

1949815-97-7 | 95.0% | 2500mg |

$1826.0 | 2023-10-02 | |

| Aaron | AR021FOT-5g |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazoledihydrochloride |

1949815-97-7 | 95% | 5g |

$5008.00 | 2023-12-15 |

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1949815-97-7 (1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量